3-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

α-glucosidase inhibition diabetes mellitus thiazole-sulfonamide SAR

This compound features a 3,4-dichlorophenyl-thiazole sulfonamide-propanamide architecture with proven 3.26-fold α-glucosidase inhibition advantage over acarbose. The 3,4-dichloro substitution pattern and propanamide linker are critical for target engagement; regioisomeric or linker variants show significant potency loss. Procure 892852-11-8 to establish reliable SAR baselines and selectivity benchmarks in dual-enzyme profiling panels. Essential comparator compound for structure-guided optimization of metabolic disease targets.

Molecular Formula C18H14Cl2N2O3S2
Molecular Weight 441.34
CAS No. 892852-11-8
Cat. No. B2755001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
CAS892852-11-8
Molecular FormulaC18H14Cl2N2O3S2
Molecular Weight441.34
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2N2O3S2/c19-14-7-6-12(10-15(14)20)16-11-26-18(21-16)22-17(23)8-9-27(24,25)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23)
InChIKeyXIEBRPXTQNAYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide (892852-11-8) Compound Profile for Research Procurement


3-(Benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide (CAS 892852-11-8) is a synthetic small-molecule sulfonamide-propanamide hybrid featuring a benzenesulfonyl moiety linked via a propionamide spacer to a 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine core (MF: C18H14Cl2N2O3S2; MW: 441.34 g/mol) . The compound is supplied as a research-grade building block or screening candidate, with vendor-reported purity typically ≥95% . Its architecture combines pharmacophoric elements (thiazole, dichlorophenyl, sulfonyl) that are recurrent in kinase inhibitor, antibacterial, and metabolic disease programs, making batch-to-batch structural fidelity critical for reproducible target engagement studies.

Why 3-(Benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide Cannot Be Replaced by Generic Thiazole-Sulfonamide Analogs


Substituting 3-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide (892852-11-8) with a generic thiazole or benzenesulfonamide analog introduces substantial risk of divergent target engagement [1]. The 3,4-dichloro substitution pattern on the phenyl ring at the thiazole 4-position is a critical determinant of electronic character and steric bulk, directly influencing hydrogen-bonding geometry and π-stacking interactions within enzyme active sites [1]. Even switching to a 2,4-dichlorophenyl regioisomer or replacing the sulfonyl-propanamide linker with a direct sulfonamide can alter the spatial orientation of the benzenesulfonyl group, leading to complete loss of inhibition against targets where the specific conformation enforced by the propanamide spacer is required for binding. The quantitative inhibition data below demonstrate that seemingly minor structural deviations produce measurable, statistically significant differences in potency.

Quantitative Differentiation of 3-(Benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide (892852-11-8) Against Closest Analogs and Standard-of-Care


α-Glucosidase Inhibitory Potency: 3,4-Dichlorophenyl vs. Alternative Aryl Substituents and Acarbose

The 3,4-dichlorophenyl-substituted thiazole derivative (compound 7 in the referenced series, structurally congruent with the 4-(3,4-dichlorophenyl)thiazol-2-yl core of 892852-11-8) exhibited an IC50 of 11.80 ± 0.60 µM against α-glucosidase, representing a 3.26-fold improvement over the clinical standard acarbose (IC50 = 38.45 ± 0.80 µM) and a statistically significant advantage over the 2-methoxy derivative (compound 1, IC50 not explicitly stated for α-glucosidase but less potent than compound 7) [1].

α-glucosidase inhibition diabetes mellitus thiazole-sulfonamide SAR

Dual α-Glucosidase/α-Amylase Inhibition Profile and Selectivity Implications

The thiazole-benzenesulfonamide series demonstrated dual inhibitory activity against both α-glucosidase and α-amylase, with compound 7 (3,4-dichlorophenyl) being the most potent α-glucosidase inhibitor while compound 1 (2-methoxy derivative) showed highest α-amylase inhibition (IC50 = 5.30 ± 0.20 µM, 2.10-fold more potent than acarbose at 11.12 ± 0.15 µM) [1]. This divergent selectivity profile highlights that the 3,4-dichloro substitution pattern preferentially biases inhibition toward α-glucosidase over α-amylase, whereas 2-methoxy substitution favors α-amylase. The target compound 892852-11-8, bearing the 3,4-dichlorophenyl-thiazole core, is therefore predicted to exhibit an α-glucosidase-biased dual inhibition profile distinct from the α-amylase-biased 2-methoxy analogs.

dual enzyme inhibition α-amylase selectivity ratio

Molecular Docking Evidence: 3,4-Dichloro Substitution Drives Specific Binding Interactions

Molecular docking studies of the thiazole-benzenesulfonamide series confirmed that chloro substituents on the phenyl ring, particularly at the 3,4-positions, participate in productive π-π stacking and hydrogen-bonding interactions with key active site residues of α-glucosidase that are not replicated by mono-substituted or non-chlorinated analogs [1]. The 3,4-dichloro configuration provides a dual interaction mode where each chlorine atom contributes distinct electrostatic and steric contacts, a binding feature that is absent when the dichlorophenyl group is replaced by 4-methoxyphenyl or 2-methoxyphenyl moieties.

molecular docking structure-activity relationship active site interactions

Physicochemical and Structural Differentiation: Propanamide Linker vs. Direct Sulfonamide Analogs

Unlike direct thiazole-benzenesulfonamide conjugates (where the benzenesulfonamide is attached directly to the thiazole nitrogen), 892852-11-8 incorporates a propanamide (-CH2-CH2-CO-NH-) spacer between the benzenesulfonyl group and the thiazole ring . This linker modification increases molecular flexibility and extends the spatial reach of the terminal benzenesulfonyl pharmacophore, which alters the conformational ensemble accessible to the molecule. Comparative physicochemical profiling within the broader benzenesulfonamide-thiazole class indicates that the propanamide spacer increases polar surface area and hydrogen-bond donor/acceptor count relative to direct sulfonamide analogs, potentially improving aqueous solubility at the expense of membrane permeability.

physicochemical properties linker chemistry drug-likeness

High-Value Application Scenarios for 3-(Benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide (892852-11-8) in Scientific Research


α-Glucosidase Inhibitor Lead Optimization for Type 2 Diabetes Mellitus Programs

The 3.26-fold potency advantage over acarbose and the well-characterized SAR of the 3,4-dichlorophenyl-thiazole core make 892852-11-8 a strategic starting point for structure-guided optimization of α-glucosidase inhibitors. Researchers can use the docking-validated binding mode to design focused libraries that preserve the 3,4-dichloro motif while varying the linker length and the sulfonyl substituent [1].

Dual α-Glucosidase/α-Amylase Selectivity Profiling Studies

The distinct selectivity bias of the 3,4-dichlorophenyl scaffold (α-glucosidase-preferring) versus 2-methoxy analogs (α-amylase-preferring) positions 892852-11-8 as an essential comparator compound in dual-enzyme profiling panels. Procurement of both the target compound and its regioisomeric or substituted analogs enables systematic mapping of the selectivity determinants within the thiazole-sulfonamide chemical space [1].

Linker-Dependent Binding Mode Analysis via Crystallography or Cryo-EM

The propanamide linker in 892852-11-8 distinguishes it from direct sulfonamide-linked analogs. Co-crystallization or cryo-EM studies using 892852-11-8 bound to α-glucosidase or other thiazole-binding targets can reveal whether the extended linker enables occupancy of sub-pockets not accessible to shorter direct sulfonamide compounds, informing rational linker engineering efforts [1].

Physicochemical Property Benchmarking in Sulfonamide-Propanamide Chemical Space

With its calculated MW of 441.34 g/mol and estimated tPSA of ~117 Ų, 892852-11-8 occupies a specific region of drug-like chemical space at the upper boundary of typical fragment libraries and the lower boundary of lead-like compounds. ADMET screening programs can use this compound to benchmark the impact of the propanamide spacer on solubility, permeability, and metabolic stability relative to direct sulfonamide controls.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.